2-Bromo-4-ethylphenylisothiocyanate

Description

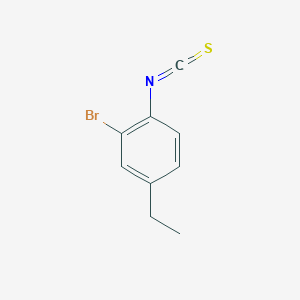

2-Bromo-4-ethylphenylisothiocyanate is a brominated aromatic isothiocyanate characterized by a bromine atom at the 2-position, an ethyl group at the 4-position, and a reactive isothiocyanate (-NCS) functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electrophilic isothiocyanate group, which enables conjugation with nucleophiles (e.g., amines, thiols) to form thiourea or thioamide derivatives.

Properties

Molecular Formula |

C9H8BrNS |

|---|---|

Molecular Weight |

242.14 g/mol |

IUPAC Name |

2-bromo-4-ethyl-1-isothiocyanatobenzene |

InChI |

InChI=1S/C9H8BrNS/c1-2-7-3-4-9(11-6-12)8(10)5-7/h3-5H,2H2,1H3 |

InChI Key |

ALUMYSWTGKEARS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N=C=S)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethylphenylisothiocyanate typically involves the reaction of 2-bromo-4-ethylphenylamine with carbon disulfide (CS2) and a base, followed by desulfurization. One common method is the one-pot process where the amine reacts with CS2 to form a dithiocarbamate intermediate, which is then converted to the isothiocyanate using a desulfurizing agent such as cyanuric acid .

Industrial Production Methods

Industrial production methods for isothiocyanates often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylphenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles to form thioureas and other derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Typical reaction conditions involve mild temperatures and the use of solvents like dichloromethane or toluene .

Major Products

Major products formed from reactions with this compound include thioureas, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-4-ethylphenylisothiocyanate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a probe for studying protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylphenylisothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Physico-Chemical Comparison with Similar Compounds

The following table compares 2-Bromo-4-ethylphenylisothiocyanate with three structurally related brominated phenylisothiocyanates:

Key Observations:

Substituent Effects on Lipophilicity :

- The ethyl group in this compound likely increases lipophilicity (logP) compared to halogenated analogs due to its hydrophobic alkyl chain. However, 4-Bromo-2,6-difluorophenylisothiocyanate exhibits higher XLogP3 (4.2), suggesting fluorine atoms enhance lipid solubility more than ethyl groups in certain configurations.

- Chlorine and bromine substituents (e.g., in ) contribute to higher molecular weights and polar surface areas compared to fluorine.

In contrast, halogenated analogs (e.g., ) prioritize electronic effects (electron-withdrawing Cl/F) that enhance the electrophilicity of the isothiocyanate group.

Biological Activity

2-Bromo-4-ethylphenylisothiocyanate is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃S, with a molecular weight of approximately 243.14 g/mol. The compound features a bromine atom and an ethyl group attached to a phenyl ring, along with an isothiocyanate functional group (-N=C=S). This unique structure contributes to its reactivity and biological properties.

Biological Activities

1. Anticancer Properties

Isothiocyanates have garnered attention for their anticancer effects. Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| T24 (Bladder) | 5.23 ± 0.15 | Caspase activation |

| A549 (Lung) | 8.45 ± 0.22 | ROS generation |

| MDA-MB-231 (Breast) | 6.78 ± 0.19 | Mitochondrial dysfunction |

The compound's efficacy was evaluated using the MTT assay, demonstrating significant dose-dependent inhibition of cell proliferation in these lines .

2. Antimicrobial Activity

The antimicrobial properties of isothiocyanates are well-documented, with studies indicating that this compound exhibits activity against various pathogenic bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These findings suggest potential applications in developing antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The isothiocyanate group can react with nucleophilic sites on proteins, leading to modifications that alter protein function.

- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptosis and inhibiting tumor growth.

Case Studies

A notable study evaluated the effects of this compound on human bladder cancer cells (T24). The results indicated that treatment with varying concentrations led to significant apoptotic cell death within 24 hours. The study highlighted the role of caspase activation and mitochondrial dysfunction in mediating these effects .

Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating that the compound effectively inhibited bacterial growth at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.